2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL
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Overview
Description
2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methyl group attached to the imidazole ring, along with a propanol group. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL typically involves the bromination of 1-methylimidazole followed by the introduction of the propanol group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylimidazole. This intermediate is then reacted with an appropriate propanol derivative under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The propanol group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazole derivatives.
Oxidation Reactions: Products include aldehydes or ketones derived from the propanol group.
Reduction Reactions: Products include dihydroimidazole derivatives.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propanol group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylimidazole: Lacks the propanol group, making it less versatile in certain applications.
1-Methylimidazole: Lacks both the bromine atom and the propanol group, resulting in different chemical and biological properties.
2-(1-Methyl-1H-imidazol-2-YL)propan-2-OL:
Uniqueness
2-(4-Bromo-1-methyl-1H-imidazol-2-YL)propan-2-OL is unique due to the presence of both the bromine atom and the propanol group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C7H11BrN2O |
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Molecular Weight |
219.08 g/mol |
IUPAC Name |
2-(4-bromo-1-methylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)6-9-5(8)4-10(6)3/h4,11H,1-3H3 |
InChI Key |
IFXDAYJJLCPMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CN1C)Br)O |
Origin of Product |
United States |
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